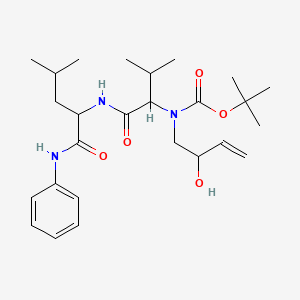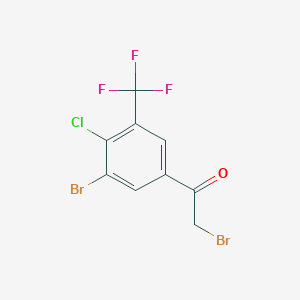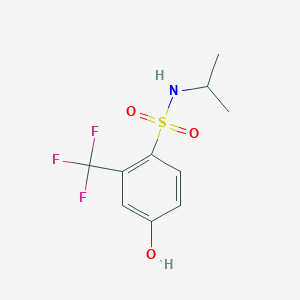
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and fluorine substitutions, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis often begins with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinoline core.
Halogenation: Introduction of bromine and fluorine atoms can be achieved through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor.
Methylation: Methylation of the quinoline nitrogen can be performed using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The molecular targets and pathways involved can be studied using techniques like molecular docking, enzyme assays, and cell-based assays.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with chlorine instead of fluorine.
5-Bromo-8-fluoro-1-ethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
5-Bromo-8-fluoro-1-methylquinolin-2(1H)-one: Similar structure without the dihydro modification.
Uniqueness
The unique combination of bromine and fluorine substitutions in 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one may confer distinct chemical and biological properties compared to its analogs. These differences can be explored through comparative studies to understand their impact on reactivity, stability, and biological activity.
Properties
Molecular Formula |
C10H9BrFNO |
|---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
5-bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c1-13-9(14)5-2-6-7(11)3-4-8(12)10(6)13/h3-4H,2,5H2,1H3 |
InChI Key |
IFCFMENELOHGHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C(C=CC(=C21)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


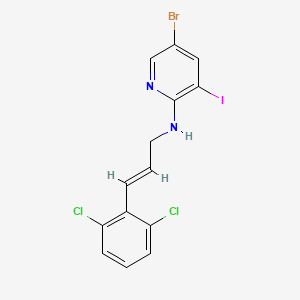

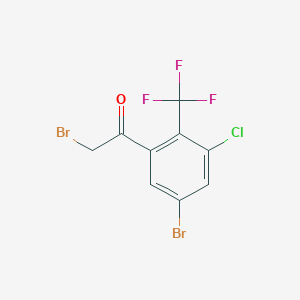
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
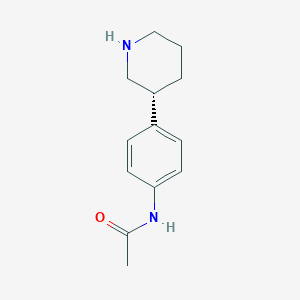
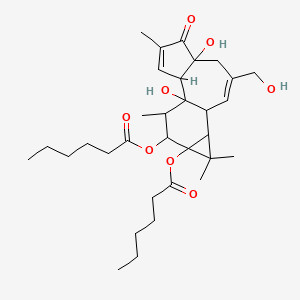
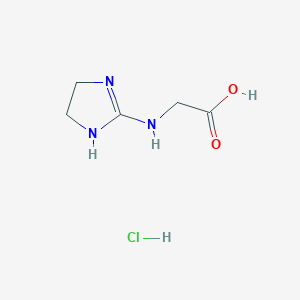
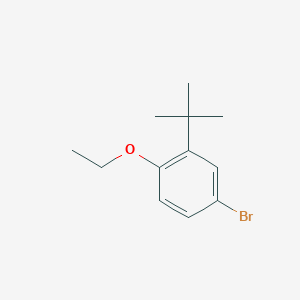
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)
